molecular formula C20H30IN B14231556 1-Decyl-2-methylquinolin-1-ium iodide CAS No. 494194-66-0

1-Decyl-2-methylquinolin-1-ium iodide

Cat. No.: B14231556
CAS No.: 494194-66-0
M. Wt: 411.4 g/mol
InChI Key: LSYAKSPGBPLDPS-UHFFFAOYSA-M
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Description

1-Decyl-2-methylquinolin-1-ium iodide is a quaternary ammonium compound with a molecular formula of C20H30IN This compound is known for its unique structure, which includes a quinoline ring substituted with a decyl group and a methyl group, and an iodide ion as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Decyl-2-methylquinolin-1-ium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 2-methylquinoline with decyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization reaction. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Decyl-2-methylquinolin-1-ium iodide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.

    Oxidation: The quinoline ring can undergo oxidation reactions to form quinolinium derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of 1-decyl-2-methylquinolin-1-ium chloride, bromide, or hydroxide.

    Oxidation: Formation of quinolinium derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

Scientific Research Applications

1-Decyl-2-methylquinolin-1-ium iodide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various quinoline-based compounds and dyes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

1-Decyl-2-methylquinolin-1-ium iodide can be compared with other quaternary ammonium compounds such as dequalinium and benzalkonium chloride. While all these compounds share a similar mechanism of action, this compound is unique due to its specific quinoline structure and longer alkyl chain, which may confer different physicochemical properties and biological activities.

Comparison with Similar Compounds

    Dequalinium: A quaternary ammonium compound with antimicrobial properties, used in mouthwashes and lozenges.

    Benzalkonium Chloride: A widely used disinfectant and antiseptic with a broad spectrum of antimicrobial activity.

Properties

CAS No.

494194-66-0

Molecular Formula

C20H30IN

Molecular Weight

411.4 g/mol

IUPAC Name

1-decyl-2-methylquinolin-1-ium;iodide

InChI

InChI=1S/C20H30N.HI/c1-3-4-5-6-7-8-9-12-17-21-18(2)15-16-19-13-10-11-14-20(19)21;/h10-11,13-16H,3-9,12,17H2,1-2H3;1H/q+1;/p-1

InChI Key

LSYAKSPGBPLDPS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[N+]1=C(C=CC2=CC=CC=C21)C.[I-]

Origin of Product

United States

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